2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole
Description
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a methyl group and at position 5 with a triphenylstannylsulfanyl moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-tubercular activities . The triphenylstannyl group introduces a heavy metal (tin) into the structure, which may enhance biological activity but also raises toxicity concerns due to the known risks associated with organotin compounds .
For example, describes the synthesis of a related compound using DMF/dioxane solvent systems and reflux conditions, suggesting similar methodologies could apply .
Properties
CAS No. |
918446-75-0 |
|---|---|
Molecular Formula |
C21H18N2S2Sn |
Molecular Weight |
481.2 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/3C6H5.C3H4N2S2.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3(6)7-2;/h3*1-5H;1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
DCMVUCLJAMNSSV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(S1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with triphenyltin chloride. The reaction is carried out in an organic solvent such as ethanol or benzene under reflux conditions. The mixture is heated for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or stannane derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or stannane derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The 1,3,4-thiadiazole scaffold, which includes the compound , has been associated with various biological activities. These include:
- Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole have shown promising results against different cancer types in vitro and in vivo studies .
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. Studies have demonstrated that thiadiazole derivatives possess significant antibacterial and antifungal activities against various pathogens .
- Antiviral Activity : Some derivatives have been evaluated for their potential against viral infections. Their ability to interfere with viral replication makes them candidates for further exploration in antiviral drug development .
Materials Science Applications
The unique properties of this compound also lend themselves to materials science:
- Organotin Compounds : As an organotin derivative, this compound is explored for its use in synthesizing advanced materials with specific electronic or optical properties. Organotin compounds are known for their stability and effectiveness in various applications such as catalysts or stabilizers in polymer production.
Interaction Studies
Preliminary studies on the interaction of this compound with biological targets have shown:
- Binding Affinity : The compound exhibits binding affinity with certain proteins involved in cancer progression and microbial resistance mechanisms. This suggests potential therapeutic applications that warrant further investigation into its mechanism of action .
Anticancer Activity Case Study
A study conducted on the anticancer properties of thiadiazole derivatives demonstrated that compounds similar to this compound were effective against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis and inhibition of tumor growth in xenograft models .
Antimicrobial Efficacy Case Study
In another study focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed that the compound interacts with various molecular targets and pathways in biological systems. The presence of the triphenylstannyl group may enhance its ability to interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and biological implications of 2-methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole and analogous compounds:
Key Observations:
- Triphenylstannyl Group: The tin-containing substituent in the target compound distinguishes it from sulfur- or oxygen-based analogs.
- The triphenylstannyl group may confer unique metal-ligand interactions, but its toxicity could limit therapeutic applications .
- Toxicity Concerns: Organotin compounds are associated with environmental and cellular toxicity, which is a critical disadvantage compared to non-metal-containing derivatives like dioxane- or fluorobenzyl-substituted analogs .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity :
- Nitro-substituted 1,3,4-thiadiazoles (e.g., 5-(dinitrobenzyl)sulfanyl derivatives) demonstrate superior anti-mycobacterial activity compared to first-line TB drugs .
- The triphenylstannyl group’s mechanism may involve disruption of bacterial membranes or enzyme inhibition via tin coordination, though evidence for this is speculative.
- Solubility and Bioavailability :
- Synthetic Accessibility :
Structural and Crystallographic Insights
Crystallographic studies of 1,3,4-thiadiazoles often employ SHELX software for refinement, as noted in . For example, reports the crystal structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, highlighting planar heterocyclic cores and hydrogen-bonding networks . The bulky triphenylstannyl group in the target compound likely induces steric hindrance, altering molecular packing and crystal lattice stability compared to smaller substituents.
Biological Activity
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N2S2Sn
- Molecular Weight : 368.85 g/mol
This compound features a thiadiazole ring substituted with a triphenylstannyl group and a methyl group, which are critical for its biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The following table summarizes the antibacterial activity of various derivatives including this compound:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Bacillus cereus | 16 μg/mL | |
| Pseudomonas aeruginosa | 128 μg/mL |
The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant effectiveness against Bacillus cereus, indicating potential use in treating infections caused by this pathogen .
Anticancer Activity
Research has indicated that thiadiazole derivatives may possess anticancer properties. The following findings were observed in studies involving various cancer cell lines:
Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | GI50 (µg/mL) |
|---|---|---|
| This compound | HCT116 (Colon) | 3.29 |
| H460 (Lung) | 10.0 | |
| MCF-7 (Breast) | 8.0 |
The compound demonstrated notable cytotoxicity against human colon cancer cell line HCT116 with a GI50 value of 3.29 µg/mL, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, the compound has shown promise in anti-inflammatory applications. A study utilized the carrageenan-induced rat paw edema model to evaluate anti-inflammatory effects. The results indicated that:
- Compound Efficacy : The compound significantly reduced edema compared to the control group.
- Standard Comparison : It was found to be comparable to diclofenac sodium in reducing inflammation.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the thiadiazole scaffold to enhance biological activity while minimizing toxicity. For instance:
- Study on Antimicrobial Properties : A series of derivatives were synthesized and tested against various bacterial strains. The most active derivative exhibited an MIC lower than standard antibiotics like ofloxacin .
- Anticancer Investigations : Research highlighted the effectiveness of modified thiadiazoles in inhibiting tumor growth in multiple cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
